molecular formula C20H38O2 B029561 Ethyl oleate CAS No. 111-62-6

Ethyl oleate

Cat. No. B029561
CAS RN: 111-62-6
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-QXMHVHEDSA-N
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Description

Synthesis Analysis

The synthesis of ethyl oleate can be achieved through different methods, primarily involving the use of lipases as catalysts. Studies have shown various approaches to optimize the synthesis process:

  • Kinetic and Thermodynamic Study : The synthesis of 2-ethylhexyl oleate, catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene), was examined, revealing the reaction to be endothermic with a positive entropy change (Mateus V C da Silva et al., 2020).
  • Lipase-Catalyzed Synthesis : Another study explored solvent-free synthesis mediated by lipase from Candida antarctica B, noting the influence of temperature, mass of lipase, and aqueous content on conversion profiles (M. Foresti & M. L. Ferreira, 2005).
  • Mesoporous Silica Functionalization : The synthesis using SBA-15 mesoporous silica functionalized with sulfonic acid groups has also been reported, highlighting the effect of catalyst composition and reaction temperature (Yuan Xing-dong, 2006).

Molecular Structure Analysis

The molecular structure of ethyl oleate has been studied through various techniques, including gas chromatography and nuclear magnetic resonance (NMR). A notable method for analyzing ethyl oleate is gas chromatography, which provides a rapid and reproducible way of determining its presence and concentration (N. Shu, 2002).

Chemical Reactions and Properties

Ethyl oleate participates in various chemical reactions, especially those involving oxygenation processes. For instance:

  • Oxygenation Study : A study examined the oxygenation of ethyl oleate by chemical models of cytochrome P-450 monooxygenases, identifying the formation of oxygenated products (H. Sakurai et al., 1988).

Scientific Research Applications

Medical Drug Delivery

  • Field : Medicine
  • Application : Ethyl oleate is used by compounding pharmacies as a vehicle for intramuscular drug delivery, in some cases to prepare the daily doses of progesterone in support of pregnancy .
  • Method : The drug is dissolved or suspended in ethyl oleate and then administered intramuscularly .
  • Results : While studies documenting the safe use of ethyl oleate in pregnancy for both the mother and the fetus have not been performed, it is regulated as a food additive in the U.S. by the Food and Drug Administration .

Solvent for Lipophilic Substances

  • Field : Pharmacy
  • Application : Ethyl oleate is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids .
  • Method : The lipophilic substance is dissolved in ethyl oleate to create a solution that can be administered as needed .
  • Results : The use of ethyl oleate as a solvent can improve the bioavailability of lipophilic drugs .

Lubricant and Plasticizer

  • Field : Industrial Manufacturing
  • Application : Ethyl oleate finds use as a lubricant and a plasticizer .
  • Method : It is incorporated into the manufacturing process of various products to improve their physical properties .
  • Results : The addition of ethyl oleate can enhance the flexibility and reduce the brittleness of certain materials .

Synthesis of 1,3,4-Oxadiazole Derivatives

  • Field : Organic Chemistry
  • Application : Ethyl oleate can be used as a starting material to synthesize stearic acid hydrazide intermediate, which can undergo intermolecular cyclization reaction with various aliphatic acids and aromatic acids to yield 1,3,4-oxadiazole derivatives .
  • Method : The synthesis involves the reaction of ethyl oleate with hydrazine to form stearic acid hydrazide, which is then reacted with different acids to form the oxadiazole derivatives .
  • Results : The resulting 1,3,4-oxadiazole derivatives have potential applications in medicinal chemistry .

Study of Ozonization of Fats

  • Field : Food Science
  • Application : Ethyl oleate can be used as a model for fats to study their degree of ozonization and decomposition enthalpy of ozonides .
  • Method : Ethyl oleate is subjected to ozonization under controlled conditions, and the resulting ozonides are analyzed .
  • Results : The study provides insights into the effects of ozonization on fats, which has implications for food safety and quality .

Biocatalyst in Ethyl Oleate Synthesis

  • Field : Biotechnology
  • Application : The filamentous fungus Penicillium polonicum can be used as a biocatalyst in the synthesis of ethyl oleate .
  • Method : Solid-state fermentation is used to produce lipase from Penicillium polonicum, which is then used in the synthesis of ethyl oleate .
  • Results : The study achieved 100% conversion within 30 min at 37 °C, indicating that the molar ratio proportion did not significantly influence the outcome .

Toxic Mediator of Ethanol

  • Field : Medical Science
  • Application : Ethyl oleate is produced by the body during ethanol intoxication. It is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol .
  • Method : After the ingestion of ethanol, the body produces ethyl oleate along with other FAEEs .
  • Results : Some research literature implicates FAEEs such as ethyl oleate as the toxic mediators of ethanol in the body (pancreas, liver, heart, and brain) .

Hydration of Unsaturated Fatty Acids

  • Field : Biotechnology
  • Application : Oleate hydratase catalyses the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid .
  • Method : The enzyme requires an FAD cofactor that functions to optimise the active site structure. A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .
  • Results : The substrate scope can be expanded using ‘decoy’ small carboxylic acids to convert small chain alkenes to secondary alcohols, albeit at low conversion rates .

Study of Ozonization of Fats

  • Field : Food Science
  • Application : Ethyl oleate can be used as a model for fats to study their degree of ozonization and decomposition enthalpy of ozonides .
  • Method : Ethyl oleate is subjected to ozonization under controlled conditions, and the resulting ozonides are analyzed .
  • Results : The study provides insights into the effects of ozonization on fats, which has implications for food safety and quality .

Primer Pheromone in Honeybees

  • Field : Entomology
  • Application : Ethyl oleate has been identified as a primer pheromone in honeybees .
  • Method : The presence of ethyl oleate in honeybees is studied through chemical analysis .
  • Results : The identification of ethyl oleate as a primer pheromone in honeybees has implications for understanding bee behavior and colony dynamics .

Biodiesel Production

  • Field : Renewable Energy
  • Application : Ethyl oleate can be used in the production of biodiesel via esterification of oleic acid .
  • Method : The esterification reaction is carried out under a homemade photoreactor equipped with a 5 W LED as a visible light source .
  • Results : The maximum conversion of the esterification product was achieved at 96% at optimized reaction conditions .

Synthesis of Oleyl Alcohol

  • Field : Organic Chemistry
  • Application : Ethyl oleate can be reduced to oleyl alcohol via Bouveault−Blanc reduction reaction .
  • Method : The reduction involves the reaction of ethyl oleate with a reducing agent to form oleyl alcohol .
  • Results : Oleyl alcohol has various applications in the production of detergents, lubricants, and pharmaceuticals .

Preparation of Microemulsions

  • Field : Pharmacy
  • Application : Ethyl oleate has been used in the preparation of microemulsions containing cyclosporin and norcantharidin .
  • Method : The drugs are dissolved in ethyl oleate to create a microemulsion that can be administered as needed .
  • Results : The use of ethyl oleate in the preparation of microemulsions can improve the bioavailability of the drugs .

Safety And Hazards

Ethyl oleate is generally considered to be of low toxicity but ingestion should be avoided . It has been found to cause minimal tissue irritation . No reports of intramuscular irritation during use have been recorded .

Future Directions

Ethyl oleate is used by compounding pharmacies as a vehicle for intramuscular drug delivery, in some cases to prepare the daily doses of progesterone in support of pregnancy . Studies that document the safe use of ethyl oleate in pregnancy for both the mother and the fetus have never been performed .

properties

IUPAC Name

ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVGKNOAMLMIIKO-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC
Source PubChem
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Molecular Formula

C20H38O2
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DSSTOX Substance ID

DTXSID3047633
Record name Ethyl oleate
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Molecular Weight

310.5 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour
Record name Ethyl oleate
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Record name Ethyl oleate
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Solubility

insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Ethyl oleate
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Density

0.868-0.873
Record name Ethyl oleate
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Product Name

Ethyl oleate

CAS RN

111-62-6, 85049-36-1
Record name Ethyl oleate
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Record name Ethyl oleate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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